What are the chemical properties of 2,3,4-Trihydroxybenzophenone-d5?
What are the chemical properties of 2,3,4-Trihydroxybenzophenone-d5?
A Comprehensive Technical Guide to 2,3,4-Trihydroxybenzophenone-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, synthesis, and biological activities of 2,3,4-Trihydroxybenzophenone-d5. This deuterated analog of 2,3,4-Trihydroxybenzophenone serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for analytical quantification.
Core Chemical and Physical Properties
2,3,4-Trihydroxybenzophenone-d5 is the isotopically labeled version of 2,3,4-Trihydroxybenzophenone, where five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). This substitution is critical for mass spectrometry-based applications, allowing it to be distinguished from its unlabeled counterpart. The fundamental chemical characteristics are rooted in its parent compound, a hydroxylated benzophenone.
Quantitative Data Summary
The properties of the deuterated compound are compared with its non-deuterated analog below.
Table 1: Physicochemical Properties of 2,3,4-Trihydroxybenzophenone-d5
| Property | Value | Reference |
|---|---|---|
| Analyte Name | 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 | [1] |
| CAS Number | 2708278-23-1 | [1] |
| Molecular Formula | C₁₃H₅D₅O₄ | [2][3] |
| Molecular Weight | 235.25 g/mol | [2][3] |
| Storage Temperature | -20°C |[3] |
Table 2: Physicochemical Properties of 2,3,4-Trihydroxybenzophenone (Parent Compound)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1143-72-2 | [4][5] |
| Molecular Formula | C₁₃H₁₀O₄ | [4][6] |
| Molecular Weight | 230.22 g/mol | [5][6] |
| Melting Point | 139-141 °C | [4][5][7] |
| Boiling Point | 439.7 ± 45.0 °C (Predicted) | [4][7] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Water Solubility | 13.22 g/L at 24.99 °C | [7] |
| Solubility | Soluble in ethanol (B145695) (2%) | [5][7] |
| Appearance | Light yellow to orange powder/crystal | [7] |
| LogP | 3.01 | [4] |
| pKa | 7.51 ± 0.40 (Predicted) |[7] |
Spectroscopic and Analytical Data
Spectroscopic analysis is fundamental to confirming the structure and purity of 2,3,4-Trihydroxybenzophenone.
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FTIR Spectroscopy : The infrared spectrum of 2,3,4-Trihydroxybenzophenone shows characteristic absorption peaks. A notable peak appears at 3459 cm⁻¹, corresponding to the hydroxy group (O-H stretch). A chelated carbonyl group (C=O) is indicated by an absorption peak at 1609 cm⁻¹, while the aromatic C=C bond stretching is observed at 1487 cm⁻¹[8]. The C-H group stretching is visible at 3141 cm⁻¹[8].
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UV-Visible Spectroscopy : The compound is known to be a UV filter[5][7]. Studies on its analog, 2,4,6-trihydroxybenzophenone, demonstrate significant UV absorption in the 290-320 nm range, which is indicative of its potential as a sunscreen agent[8].
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Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR are used to elucidate the structure of the parent compound. For the d5 variant, the signals corresponding to the deuterated phenyl ring would be absent in the ¹H-NMR spectrum, providing a clear confirmation of isotopic labeling.
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Mass Spectrometry (MS) : In GC-MS analysis of the parent compound, the top peak is observed at m/z 137, with the molecular ion peak at m/z 230[9]. 2,3,4-Trihydroxybenzophenone-d5 would show a molecular ion peak at approximately m/z 235, confirming the incorporation of five deuterium atoms.
Synthesis and Experimental Protocols
The synthesis of 2,3,4-Trihydroxybenzophenone typically involves a Friedel-Crafts acylation or related condensation reactions. The synthesis of the deuterated analog follows the same principles, utilizing a deuterated starting material.
General Synthesis Protocol via Condensation Reaction
A common method involves the reaction of pyrogallol (B1678534) with benzoic acid in the presence of a catalyst.
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Reactants and Catalyst : Pyrogallol and benzoic acid are used as the primary raw materials[10]. For the d5 variant, deuterated benzoic acid (benzoic acid-d5) would be substituted. A catalyst such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or an acidic ion-exchange resin (e.g., Amberlyst-15) is required[7][11].
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Solvent and Temperature : The reaction is typically performed in a solvent like chlorobenzene (B131634) or a binary solvent system of aromatic hydrocarbon and water[10][11]. The mixture is heated to temperatures ranging from 80°C to 160°C[7][10].
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Reaction Execution : The reactants are heated, and water is separated as the reaction proceeds. The reaction is held at temperature for several hours to ensure completion[10].
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Work-up and Purification : After the reaction is complete, the mixture is cooled. The catalyst is removed by filtration. The product is then precipitated by cooling further, filtered, and purified, often through recrystallization[10].
This method is advantageous due to its simple operation and potential for catalyst recycling[10].
Caption: Synthesis workflow for 2,3,4-Trihydroxybenzophenone.
Biological Activity and Therapeutic Potential
2,3,4-Trihydroxybenzophenone (THB) is not merely a UV filter but also exhibits significant biological activities that are of interest to drug development professionals.
Neuroprotective Effects
Recent studies have highlighted THB's potential in treating transient cerebral ischemic stroke[12]. The compound demonstrates both antioxidant and anti-neuroinflammatory properties. In a mouse model of ischemic stroke, THB was shown to reduce infarct volume, suppress the activation of microglia in the cortex and striatum, and ultimately increase the survival rate[12]. Furthermore, it promoted neurite outgrowth in mouse neuroblastoma cell lines, suggesting a role in neuronal recovery[12].
Mechanism of Action
The therapeutic effects of THB are linked to its ability to mitigate the downstream consequences of cerebral ischemia, namely oxidative stress and neuroinflammation.
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Antioxidant Activity : THB's phenolic structure allows it to act as a potent free radical scavenger. This was confirmed in 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) scavenging assays[12]. By neutralizing reactive oxygen species, it helps protect neuronal cells from oxidative damage.
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Anti-inflammatory Effects : The compound significantly suppresses neuroinflammation. Experiments using lipopolysaccharide (LPS)-activated BV2 microglial cells demonstrated THB's anti-inflammatory capabilities[12]. This is crucial as inflammation is a key contributor to secondary brain injury following a stroke.
Other Biological Activities
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Estrogenic Activity : As a hydroxylated benzophenone, THB has been shown to possess estrogenic activity in yeast two-hybrid assays[5][6]. This characteristic is important to consider in toxicological and endocrine disruption assessments.
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Enzyme Inhibition : It is also known to be an inhibitor of tyrosinase (EC 1.14.18.1) and a quorum sensing inhibitor[6][7].
Caption: Neuroprotective signaling pathway of 2,3,4-THB.
References
- 1. 2,3,4-Trihydroxybenzophenone-2’,3’,4’,5’,6’-d5 [lgcstandards.com]
- 2. 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 [chembk.com]
- 3. usbio.net [usbio.net]
- 4. 2,3,4-Trihydroxybenzophenone | CAS#:1143-72-2 | Chemsrc [chemsrc.com]
- 5. 2,3,4-三羟基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 2,3,4-Trihydroxybenzophenone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 9. 2,4,4'-Trihydroxybenzophenone | C13H10O4 | CID 73852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN111217685A - Synthetic method of 2,3, 4-trihydroxybenzophenone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
